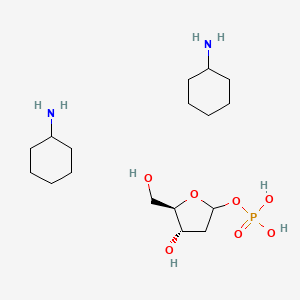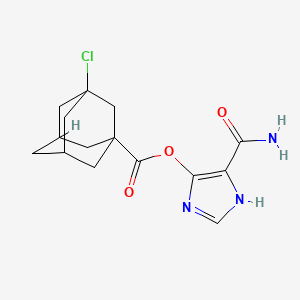
8-Methylaminocaffeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylaminocaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. The molecular formula of this compound is C9H13N5O2, and it has a molecular weight of 223.2318 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylaminocaffeine typically involves the methylation of aminocaffeine. One common method is the reaction of 8-bromocaffeine with methylamine in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst (Pd(OAc)2) under microwave activation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 8-Methylaminocaffeine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The methylamino group at the C-8 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methylaminocaffeine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other caffeine derivatives and as a model compound for studying methylation reactions.
Biology: The compound is studied for its potential effects on cellular metabolism and as a tool for investigating adenosine receptor interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and its role in modulating neurotransmitter release.
Industry: It is used in the development of new pharmaceuticals and as an additive in energy-boosting products
Mechanism of Action
The mechanism of action of 8-Methylaminocaffeine involves its interaction with adenosine receptors in the brain. By binding to these receptors, it inhibits the action of adenosine, a neurotransmitter that promotes sleep and relaxation. This leads to increased alertness and wakefulness. Additionally, this compound may influence other molecular targets and pathways involved in neurotransmitter release and cellular metabolism .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): The parent compound of 8-Methylaminocaffeine, widely known for its stimulant effects.
Theobromine (3,7-dimethylxanthine): Found in chocolate, it has milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness of this compound: this compound is unique due to the presence of the methylamino group at the C-8 position, which may confer distinct pharmacological properties compared to its parent compound, caffeine. This structural modification can influence its interaction with biological targets and its overall pharmacokinetic profile .
Properties
CAS No. |
5422-30-0 |
|---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-(methylamino)purine-2,6-dione |
InChI |
InChI=1S/C9H13N5O2/c1-10-8-11-6-5(12(8)2)7(15)14(4)9(16)13(6)3/h1-4H3,(H,10,11) |
InChI Key |
FCCZIRITMFVXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)

![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)








